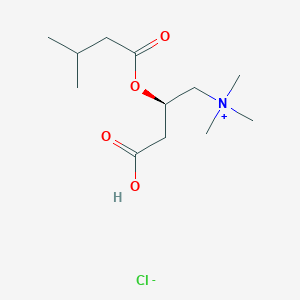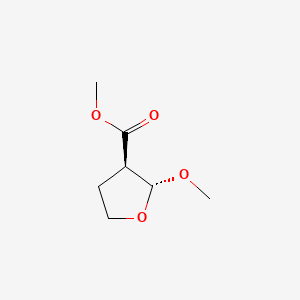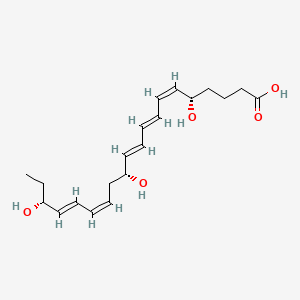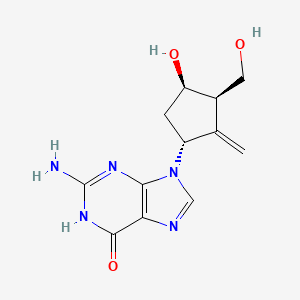
Isovaleryl l-carnitine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovaleryl-L-carnitine is a naturally occurring acylcarnitine that is formed via metabolic conversion of L-leucine . It increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM .
Synthesis Analysis
Isovaleryl-L-carnitine is formed via metabolic conversion of L-leucine . It is available for purchase as a certified reference material for highly accurate and reliable data analysis .Molecular Structure Analysis
The molecular formula of Isovaleryl-L-carnitine chloride is C12H24ClNO4 . Its molecular weight is 281.77 g/mol .Chemical Reactions Analysis
Isovaleryl-L-carnitine is associated with isovaleryl-CoA dehydrogenase deficiency (isovaleric acidemia) . It inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 μM, respectively .Physical And Chemical Properties Analysis
The molecular formula of Isovaleryl-L-carnitine chloride is C12H24ClNO4 . Its molecular weight is 281.77 g/mol .Scientific Research Applications
Analytical Reference Standard
Isovaleryl-L-carnitine chloride is used as an analytical reference standard for the quantification of the analyte in biological samples using chromatography-based techniques .
Metabolic Conversion of L-leucine
Isovaleryl-L-carnitine is a naturally occurring acylcarnitine that is formed via the metabolic conversion of L-leucine .
Cell Survival and Apoptosis
It has been found to increase survival and decrease apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM .
Inhibition of Proteolysis and Autophagy
Isovaleryl-L-carnitine inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 μM .
Association with Isovaleric Acidemia
Increased levels of isovaleryl carnitine are associated with isovaleryl-CoA dehydrogenase deficiency, a condition known as isovaleric acidemia .
Role in Fatty Acid Metabolic Pathways
Isovaleryl-L-carnitine belongs to the acylcarnitines class of compounds. Acyl-L-carnitines are mostly produced from L-carnitine, which plays an important role in fatty acid metabolic pathways .
Mechanism of Action
Target of Action
Isovaleryl L-Carnitine is a naturally occurring acylcarnitine that is formed via metabolic conversion of L-leucine . It primarily targets hepatocyte growth factor-deprived murine C2.8 hepatocytes .
Mode of Action
Isovaleryl L-Carnitine interacts with its targets by increasing survival and decreasing apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver .
Biochemical Pathways
Isovaleryl L-Carnitine affects the metabolic pathway of L-leucine . It is associated with isovaleryl-CoA dehydrogenase deficiency (isovaleric acidemia), a condition resulting from an accumulation of isovaleric acid, which is toxic to the central nervous system . An alternative pathway through glycine-N-acylase allows detoxification by producing isovalerylglycine, which is excreted .
Pharmacokinetics
It is known that exogenous l-carnitine is associated with increases in plasma l-carnitine, acetyl-l-carnitine, propionyl-l-carnitine, and isovaleryl-l-carnitine concentrations .
Result of Action
The result of Isovaleryl L-Carnitine’s action is an increase in survival and a decrease in apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver .
Safety and Hazards
Future Directions
Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) resulting in the accumulation of derivatives of isovaleryl-CoA . Early diagnosis and treatment with a protein-restricted diet and supplementation with carnitine and glycine are effective in promoting normal development in severely affected individuals . A better understanding of the heterogeneity of this disease and the relevance of genotype/phenotype correlations to clinical management of patients are among the challenges remaining in the study of this disorder in the coming years .
properties
IUPAC Name |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDFIOSIRGUUSM-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)







